(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione
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Overview
Description
The compound “(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione” is a complex organic molecule that features a combination of benzothiazole, thiophene, and pyrrolidine moieties. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Pyrrolidine Ring: This step might involve the condensation of an appropriate amine with a diketone or similar precursor.
Coupling Reactions: The final steps would involve coupling the benzothiazole and pyrrolidine intermediates, possibly through a condensation reaction with the thiophene derivative.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Pharmacologically, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, altering their function. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating signal transduction pathways.
Affecting Gene Expression: Influencing transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Thiophene Derivatives: Compounds containing thiophene rings.
Pyrrolidine Derivatives: Compounds with pyrrolidine moieties.
Uniqueness
The uniqueness of “(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione” lies in its combination of these three distinct moieties, which might confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H18N2O3S2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O3S2/c1-13-11-14(2)19-17(12-13)31-24(25-19)26-20(15-7-4-3-5-8-15)18(22(28)23(26)29)21(27)16-9-6-10-30-16/h3-12,20,28H,1-2H3 |
InChI Key |
AADBBVACNBZLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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